molecular formula C10H15ClFNO B593011 4-Fluororacephedrine hydrochloride CAS No. 7799-72-6

4-Fluororacephedrine hydrochloride

Cat. No.: B593011
CAS No.: 7799-72-6
M. Wt: 219.684
InChI Key: FENYPFLMDTWUKZ-YZUKSGEXSA-N
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Description

4-Fluororacephedrine hydrochloride is a chemical compound with the molecular formula C10H14FNO.ClH. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a derivative of racephedrine, where a fluorine atom is substituted at the fourth position of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluororacephedrine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 4-fluoroamphetamine. The final step involves the conversion of 4-fluoroamphetamine to this compound through a reaction with hydrochloric acid (HCl) to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions: 4-Fluororacephedrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, such as chlorine or bromine, using reagents like sodium chloride (NaCl) or sodium bromide (NaBr).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.

    Substitution: Sodium chloride (NaCl) or sodium bromide (NaBr) in an aqueous medium.

Major Products Formed:

Scientific Research Applications

4-Fluororacephedrine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant or decongestant.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluororacephedrine hydrochloride involves its interaction with adrenergic receptors in the central nervous system. It acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, energy, and focus. The compound’s molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

4-Fluororacephedrine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYPFLMDTWUKZ-YZUKSGEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7799-72-6
Record name 4-Fluororacephedrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007799726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-FLUORORACEPHEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60876810G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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